molecular formula C9H18O2 B167090 (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol CAS No. 132561-68-3

(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol

Cat. No. B167090
M. Wt: 158.24 g/mol
InChI Key: HOVKSJQSNQXLLJ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol, also known as DMPA, is a cyclic ether compound used in various scientific research applications. It is a chiral molecule, meaning it has two mirror-image forms that are not superimposable. DMPA is commonly used as a chiral building block in organic synthesis, and its unique structure has led to numerous applications in the field of chemistry.

Mechanism Of Action

The mechanism of action for (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol is not fully understood, but it is believed to act as a chiral auxiliary in chemical reactions. In this role, it can help to control the stereochemistry of a reaction by selectively binding to one enantiomer over the other. Additionally, (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol may act as a Lewis acid, which can enhance the reactivity of certain substrates in chemical reactions.

Biochemical And Physiological Effects

(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol has no known biochemical or physiological effects, as it is primarily used in chemical reactions and not as a drug or therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of using (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol in lab experiments is its high chiral selectivity, which can help to produce enantiomerically pure products. Additionally, (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol is relatively easy to synthesize and is readily available. However, one limitation of using (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol is its relatively low solubility in water, which can make it difficult to use in certain reactions or applications.

Future Directions

There are several potential future directions for research involving (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol. One area of interest is the development of new synthetic methods for producing (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol and related compounds. Additionally, there is potential for using (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol as a chiral auxiliary in new types of chemical reactions or as a chiral ligand in asymmetric catalysis. Finally, (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol may have applications in the development of new chiral materials or as a chiral solvent in chemical reactions.

Synthesis Methods

(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol can be synthesized through a variety of methods, including the reaction of 2,5-dimethyl-2,5-hexanediol with an acid catalyst, or the reaction of 2,5-dimethylfuran with propylene oxide. The most common method for synthesizing (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol involves the reaction of 2,5-dimethylfuran with propylene oxide in the presence of a Lewis acid catalyst, such as boron trifluoride.

Scientific Research Applications

(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol has been used in a variety of scientific research applications, including as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and natural products. It has also been used as a chiral solvent in chemical reactions, as well as a chiral stationary phase in chromatography. Additionally, (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol has been used as a ligand in asymmetric catalysis, where it can selectively catalyze reactions between two enantiomers.

properties

CAS RN

132561-68-3

Product Name

(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(2R,5R)-2,5-dimethyl-5-propan-2-yloxolan-2-ol

InChI

InChI=1S/C9H18O2/c1-7(2)8(3)5-6-9(4,10)11-8/h7,10H,5-6H2,1-4H3/t8-,9-/m1/s1

InChI Key

HOVKSJQSNQXLLJ-RKDXNWHRSA-N

Isomeric SMILES

CC(C)[C@]1(CC[C@](O1)(C)O)C

SMILES

CC(C)C1(CCC(O1)(C)O)C

Canonical SMILES

CC(C)C1(CCC(O1)(C)O)C

synonyms

2-Furanol,tetrahydro-2,5-dimethyl-5-(1-methylethyl)-,(2R-trans)-(9CI)

Origin of Product

United States

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